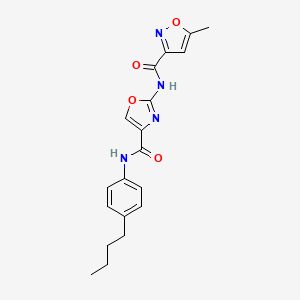

![molecular formula C9H5Br2NO2S B2813990 Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate CAS No. 1383824-12-1](/img/structure/B2813990.png)

Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate” is a chemical compound with the molecular formula C9H5Br2NO2S . It has a molecular weight of 351.02 . It is a white solid and is stored at temperatures between 0-5°C .

Molecular Structure Analysis

The molecular structure of “Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate” includes a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate” are not available, it’s known that substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .Physical And Chemical Properties Analysis

“Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate” is a white solid . It has a molecular weight of 351.02 . The compound is stored at temperatures between 0-5°C .科学的研究の応用

Catalytic Applications

Thiazolium carbene catalysts, derived from vitamin B1 and related to the structural family of Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate, have been shown to be highly effective in the catalytic N-formylation and N-methylation of amines using CO2 as the carbon source. This process is notable for its environmental sustainability and operates under ambient conditions, highlighting the compound's relevance in green chemistry (Das et al., 2016).

Synthesis of Derivatives for Drug Discovery

Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate serves as a precursor in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These derivatives are valuable building blocks in drug discovery, offering multiple substitution sites for generating a diverse array of bioactive compounds. Such synthetic versatility underscores the compound's importance in medicinal chemistry (Durcik et al., 2020).

Material Science Applications

In material science, thiazole derivatives, including those related to Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate, have been incorporated into polymer-based sensors. For instance, a thiazole-based conjugated polymer has been developed for the direct and visual detection of Hg2+ and Ag+ ions, showcasing the compound's utility in creating sensitive and selective sensing materials (Li et al., 2015).

Catalytic Performance in Organic Reactions

Studies have also explored the catalytic performance of normal and abnormal carbene complexes derived from thiazoles. These complexes, prepared from thiazolium triflates, catalyze Suzuki–Miyaura aryl coupling reactions. Such research highlights the potential of Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate derivatives in facilitating organic transformations (Stander-Grobler et al., 2011).

Antihypertensive Activity

Additionally, thiazole derivatives have been synthesized and evaluated for their antihypertensive α-blocking activity. This indicates the potential pharmacological applications of Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate and its derivatives in developing new antihypertensive drugs (Abdel-Wahab et al., 2008).

Safety and Hazards

The safety information for “Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate” indicates that it is classified as a danger under the GHS classification . It has hazard statements H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), and wear protective gloves/protective clothing/eye protection/face protection (P280) .

将来の方向性

While specific future directions for “Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate” are not available, thiazole derivatives are of significant interest in medicinal chemistry research due to their wide range of biological activities . Researchers are likely to continue synthesizing compounds containing the thiazole ring with variable substituents as target structures and evaluating their biological activities .

作用機序

Target of Action

Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate is a derivative of thiazole . Thiazoles are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

Thiazole derivatives are known to interact with various biological targets through different mechanisms . For instance, some thiazole derivatives have been reported to exhibit their effects through the inhibition of certain enzymes or interaction with specific receptors . The exact mode of action of Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate would depend on its specific targets and the nature of its interaction with these targets.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they could potentially induce various molecular and cellular effects .

特性

IUPAC Name |

methyl 2,4-dibromo-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NO2S/c1-14-8(13)4-2-5(10)7-6(3-4)15-9(11)12-7/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPCMYNLOWGHAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1)Br)N=C(S2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,4-dibromobenzo[d]thiazole-6-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

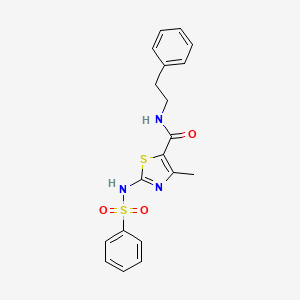

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide](/img/structure/B2813907.png)

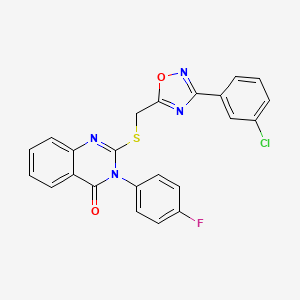

![1-(prop-2-yn-1-yl)-4-{4H,6H,7H-thieno[3,2-c]thiopyran-4-carbonyl}piperazine](/img/structure/B2813908.png)

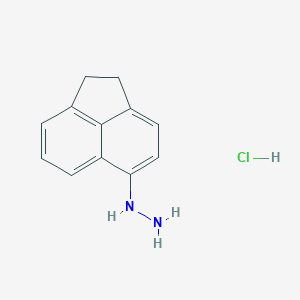

![Ethyl 4-[2-(3-hydroxypropyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2813916.png)

![2-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2813917.png)

![N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2813921.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-methylquinolin-8-yl)methanone](/img/structure/B2813923.png)

![Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate](/img/structure/B2813925.png)

![5-methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2813926.png)

![1-Methyl-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyrazole-4-carboxamide](/img/structure/B2813927.png)

![3,5-dimethyl-4-((3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)isoxazole](/img/structure/B2813930.png)